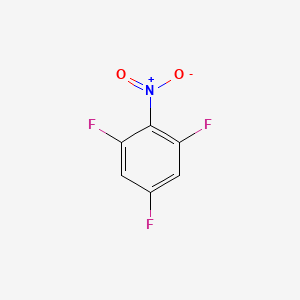

1,3,5-Trifluoro-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10247. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFDGYYJWQIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185400 | |

| Record name | 1,3,5-Trifluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-14-0 | |

| Record name | 1,3,5-Trifluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trifluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 315-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trifluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trifluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3XM2GS9E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,3,5-Trifluoro-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1,3,5-Trifluoro-2-nitrobenzene, a key fluorinated building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and illustrates its application in the synthesis of valuable pharmaceutical intermediates.

Core Molecular Information

This compound is an aromatic compound characterized by a benzene ring substituted with three fluorine atoms and one nitro group. The strategic placement of these functional groups makes it a highly reactive and versatile intermediate in organic synthesis.

Molecular Formula: C₆H₂F₃NO₂

Molecular Weight: 177.08 g/mol

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 315-14-0 |

| Appearance | Pale yellow solid |

| Melting Point | 3.5 °C (lit.) |

| Boiling Point | 182-185 °C (lit.) |

| Density | 1.514 g/mL at 25 °C (lit.) |

| Solubility | Insoluble in water, soluble in organic solvents. |

| Hazard Class | 6.1 (Toxic) |

| Signal Word | Warning |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 1,3,5-trifluorobenzene. The fluorine atoms are deactivating and ortho-, para-directing, while the symmetrical nature of the starting material leads to a single possible mono-nitrated product.

Experimental Protocol: Nitration of 1,3,5-Trifluorobenzene

This protocol details a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

1,3,5-Trifluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 1,3,5-trifluorobenzene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 20°C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 1,3,5-trifluorobenzene in sulfuric acid. The temperature of the reaction mixture should be strictly maintained between 10-20°C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Applications in Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1] this compound serves as a valuable starting material for introducing a trifluorinated phenyl moiety into more complex molecules.

A key application of this compound is in the synthesis of 2,4,6-trifluoroaniline. This is achieved through the reduction of the nitro group to an amine. 2,4,6-trifluoroaniline is a crucial intermediate for various pharmaceutical compounds.

Experimental Workflow: Synthesis of 2,4,6-Trifluoroaniline

The following diagram illustrates the logical workflow for the synthesis of 2,4,6-trifluoroaniline from 1,3,5-trifluorobenzene, proceeding through the intermediate this compound.

Caption: Synthetic pathway from 1,3,5-trifluorobenzene to 2,4,6-trifluoroaniline.

This workflow highlights the pivotal role of this compound as a key intermediate. The resulting 2,4,6-trifluoroaniline can then be utilized in a variety of subsequent reactions, such as nucleophilic aromatic substitutions or amide bond formations, to construct more complex drug-like molecules.

References

A Comprehensive Technical Guide to the Solubility of 1,3,5-Trifluoro-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,3,5-Trifluoro-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed, adaptable experimental protocols for its precise determination.

Core Concepts: Solubility of this compound

This compound is a pale yellow solid that is known to be insoluble in water but soluble in a range of organic solvents. This solubility profile is critical for its application in organic synthesis, influencing reaction conditions, purification methods, and formulation development. The presence of three fluorine atoms and a nitro group on the benzene ring imparts a unique polarity and potential for intermolecular interactions, governing its solubility in different media.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| User-defined |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocols are provided. These methods are based on established techniques for determining the solubility of organic compounds and can be adapted for this compound.

Protocol 1: Gravimetric Solubility Determination using the Shake-Flask Method

This method directly measures the mass of the dissolved solute in a known volume of solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Volumetric flasks

-

Syringe filters (PTFE, 0.22 µm)

-

Drying oven

2. Procedure:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, place the flask in a drying oven at a suitable temperature (e.g., 50 °C) until a constant weight is achieved.

-

Weigh the flask containing the dried solute.

3. Calculation:

-

Mass of dissolved solute (g): (Weight of flask with solute) - (Weight of empty flask)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of filtered solution) x 100

Protocol 2: Solubility Determination by UV/Vis Spectrophotometry

This method is suitable for compounds with a chromophore, such as this compound, and requires smaller sample volumes.

1. Materials and Equipment:

-

All materials from Protocol 1

-

UV/Vis spectrophotometer

-

Quartz cuvettes

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Follow steps 1-6 of the shake-flask method (Protocol 1).

-

Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Protocol 3: Solubility Determination by Gas Chromatography (GC)

This method is highly sensitive and specific, particularly useful for complex mixtures or when high accuracy is required.

1. Materials and Equipment:

-

All materials from Protocol 1

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD)

-

Appropriate GC column (e.g., a mid-polarity column)

-

Internal standard

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent, each containing a fixed concentration of a suitable internal standard.

-

Calibration Curve: Inject the standard solutions into the GC and obtain the peak areas for the analyte and the internal standard. Plot a calibration curve of the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.

-

Sample Preparation: Follow steps 1-6 of the shake-flask method (Protocol 1).

-

Analysis: Add a known amount of the internal standard to the filtered saturated solution.

-

Inject the sample into the GC and obtain the peak areas for the analyte and the internal standard.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Detailed steps of the Shake-Flask method for solubility determination.

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trifluoro-2-nitrobenzene

This guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the chemical compound 1,3,5-Trifluoro-2-nitrobenzene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this versatile fluorinated aromatic compound as an intermediate in organic synthesis.

Physicochemical Data

This compound, also known as 2,4,6-Trifluoronitrobenzene, is a significant building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique substitution pattern, with three fluorine atoms and a nitro group on the benzene ring, imparts distinct reactivity and physical characteristics.[3] The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| CAS Number | 315-14-0 | [3] |

| Molecular Formula | C₆H₂F₃NO₂ | [3] |

| Molecular Weight | 177.08 g/mol | [3] |

| Melting Point | 3.5 °C | [3][4][5] |

| 71-74 °C | [1] | |

| Boiling Point | 182-185 °C | [4] |

| 183.5 °C | [3][5] | |

| 240-244 °C | [1] | |

| Density | 1.514 g/mL at 25 °C | [4] |

| 1.554 g/cm³ | [5] | |

| Refractive Index | n20/D 1.477 | [4] |

| 1.487 | [5] | |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| 81.3 °C | [5] |

It is important to note the discrepancies in the reported melting and boiling points across different suppliers, which may be attributable to variations in purity or measurement conditions.

Experimental Protocols

While specific experimental determinations for the melting and boiling points of this compound are not detailed in the provided literature, standard laboratory procedures are typically employed for such characterizations.

General Protocol for Melting Point Determination:

A calibrated melting point apparatus is used. A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range is typically narrow.

General Protocol for Boiling Point Determination:

The boiling point can be determined using distillation or a micro-boiling point method. In a typical distillation setup, the compound is heated in a flask connected to a condenser. A thermometer is placed such that the top of the bulb is level with the side arm of the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during distillation. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Synthesis of Related Compounds:

The literature provides insight into the synthesis of related fluoronitrobenzene compounds. For instance, a preparation method for 2,3,4-trifluoronitrobenzene involves the nitration of 2,6-dichloro fluorobenzene with a mixture of sulfuric acid and nitric acid, followed by a fluorination reaction using potassium fluoride and a phase transfer catalyst.[6] Another example is the synthesis of 1,3,5-trifluoro-2,4,6-trinitrobenzene, which is achieved by heating 1,3,5-trifluorobenzene with a mixture of potassium nitrate and fuming sulfuric acid under controlled temperature conditions.[7] These synthetic routes highlight the chemical transformations involving fluorinated benzene rings.

Synthetic Utility and Logical Workflow

This compound is a valuable intermediate due to the reactivity conferred by its electron-withdrawing nitro group and the presence of fluorine atoms, which can influence the electronic properties and bioavailability of target molecules.[2][3] A common synthetic pathway involves the reduction of the nitro group to an aniline, which can then be further functionalized.[8] This workflow is crucial for creating a diverse range of compounds, including azo and azide derivatives used in materials science for applications such as OLEDs and dye-sensitized solar cells.[8]

The following diagram illustrates a generalized synthetic workflow starting from this compound.

Caption: Synthetic pathway from this compound.

References

- 1. This compound CAS 315-14-0, Medicine Grade Chemical at Best Price [nbinnochem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 315-14-0 [smolecule.com]

- 4. This compound | 315-14-0 [amp.chemicalbook.com]

- 5. 2,4,6-Trifluoronitrobenzene | 315-14-0 [chemnet.com]

- 6. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]

- 7. US4173591A - Process for the preparation of 1,3,5-trifluoro-2,4,6-trinitrobenzene - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

Spectroscopic and Synthetic Profile of 1,3,5-Trifluoro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1,3,5-Trifluoro-2-nitrobenzene (CAS No. 315-14-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document compiles available spectroscopic data into a structured format for easy reference and outlines the experimental procedures for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₆H₂F₃NO₂ and a molecular weight of 177.08 g/mol .

Table 1: NMR Spectroscopic Data (Predicted and/or Reported in Similar Compounds)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹H NMR | ~7.0-7.5 | m | - | The two aromatic protons are expected to appear as a complex multiplet due to coupling with the three fluorine atoms. |

| ¹³C NMR | C-NO₂: ~140-150C-F: ~155-165 (d)C-H: ~110-120 (t) | dt | ¹JCF ≈ 240-260²JCF ≈ 20-30 | The carbon attached to the nitro group is expected to be downfield. Carbons attached to fluorine will show a large one-bond C-F coupling, and carbons attached to hydrogen will show a smaller two-bond C-F coupling. |

| ¹⁹F NMR | ~(-100) - (-120) | m | - | The fluorine atoms are expected to show complex coupling with each other and with the aromatic protons. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1550-1475 | Strong | Asymmetric NO₂ stretch[1] |

| 1360-1290 | Strong | Symmetric NO₂ stretch[1] |

| 1400-1000 | Strong | C-F stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1625-1590 | Medium-Weak | Aromatic C=C stretch |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 147 | Medium | [M - NO]⁺ |

| 131 | Medium | [M - NO₂]⁺ |

| 111 | Low | [M - NO₂ - HF]⁺ |

| 81 | Medium | [C₅H₂F₂]⁺ |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of nitroaromatic compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic nitration of 1,3,5-trifluorobenzene. The following protocol is adapted from procedures for the nitration of similar fluorinated aromatic compounds.[2][3]

Materials:

-

1,3,5-Trifluorobenzene

-

Fuming sulfuric acid (at least 25% SO₃)

-

Potassium nitrate (KNO₃)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid.

-

Cool the flask in an ice bath and slowly add potassium nitrate while stirring to maintain a low temperature.

-

Once the potassium nitrate is fully dissolved, slowly add 1,3,5-trifluorobenzene dropwise from the dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product can then be extracted with an organic solvent such as dichloromethane.

-

The organic layer is washed with water, followed by a saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: A standard NMR spectrometer with a frequency of at least 300 MHz for ¹H NMR is recommended.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. Chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two KBr or NaCl plates.[4] Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in a liquid cell.[5]

-

Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Impact (EI) ionization is a common method for relatively small and volatile organic molecules and is likely to provide a detailed fragmentation pattern.[6][7]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data relies on the logical correlation between the molecular structure and the observed signals.

Caption: Logical flow from molecular structure to spectroscopic data.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. US4173591A - Process for the preparation of 1,3,5-trifluoro-2,4,6-trinitrobenzene - Google Patents [patents.google.com]

- 3. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 1,3,5-Trifluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1,3,5-trifluoro-2-nitrobenzene. Due to the limited availability of experimental spectral data in public databases, this guide utilizes high-quality NMR prediction software to elucidate the spectral characteristics of this compound. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of fluorinated pharmaceutical intermediates and other specialty chemicals.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on advanced algorithms that consider the complex electronic environment of the fluorinated and nitrated aromatic ring.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) |

| H-4/H-6 | 7.8 - 8.2 | Triplet of triplets | JH-F(ortho) ≈ 8-10, JH-F(para) ≈ 2-3 |

Note: The exact chemical shift and coupling constants can vary depending on the solvent and the specific NMR prediction algorithm used. The multiplicity arises from coupling to the two ortho fluorine atoms and the one para fluorine atom.

Table 2: Predicted 13C NMR Spectral Data for this compound

| Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) |

| C-1/C-5 | 160 - 165 | Doublet of triplets | 1JC-F ≈ 240-260, 3JC-F ≈ 3-5 |

| C-2 | 135 - 140 | Triplet | 2JC-F ≈ 15-20 |

| C-3 | 160 - 165 | Doublet of doublets | 1JC-F ≈ 240-260, 3JC-F ≈ 3-5 |

| C-4/C-6 | 115 - 120 | Doublet | 2JC-F ≈ 20-25 |

Note: The chemical shifts and coupling constants are predicted values. The multiplicities are due to C-F coupling. 1JC-F represents a one-bond coupling, while nJC-F represents coupling over 'n' bonds.

Experimental Protocols

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for analyzing complex coupling patterns in fluorinated compounds.

-

1H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

13C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum by removing C-H couplings. For observing C-F couplings, proton decoupling is maintained.

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as 13C is an insensitive nucleus.

-

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.

In-depth Technical Guide: 1,3,5-Trifluoro-2-nitrobenzene ¹⁹F NMR Chemical Shifts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the ¹⁹F NMR (Nuclear Magnetic Resonance) spectral characteristics of 1,3,5-Trifluoro-2-nitrobenzene. Despite a comprehensive search of available literature and spectral databases, specific experimental ¹⁹F NMR chemical shift and coupling constant data for this compound could not be located. This guide, therefore, provides a detailed theoretical analysis of the expected ¹⁹F NMR spectrum based on fundamental principles of NMR spectroscopy and analysis of related compounds. It covers the predicted number of signals, their multiplicities, and the anticipated effects of the nitro substituent on the chemical shifts of the fluorine atoms. A general experimental protocol for acquiring such data is also presented, along with a visualization of the expected spin-spin coupling network.

Predicted ¹⁹F NMR Spectral Data

Due to the absence of experimentally determined ¹⁹F NMR data for this compound in the public domain, the following section outlines the predicted spectral features based on the molecular structure.

Molecular Structure and Symmetry

This compound possesses a plane of symmetry that bisects the C2-NO₂ bond and the opposite C-H bond. This symmetry renders the two fluorine atoms at positions 1 and 3 (F1 and F3) chemically equivalent. The fluorine atom at position 5 (F5) is chemically distinct. Therefore, the ¹⁹F NMR spectrum is expected to exhibit two distinct signals.

Predicted Chemical Shifts and Multiplicities

The electron-withdrawing nature of the nitro group (-NO₂) is anticipated to have a significant deshielding effect on the adjacent fluorine atoms.

-

Signal 1 (F1/F3): The fluorine atoms at positions 1 and 3 are ortho to the nitro group. They are expected to be significantly deshielded and thus appear at a lower field (more positive ppm value) compared to the fluorine in 1,3,5-trifluorobenzene. This signal should appear as a doublet due to coupling with the fluorine atom at position 5 (F5).

-

Signal 2 (F5): The fluorine atom at position 5 is para to the nitro group. While still influenced by the electron-withdrawing character of the nitro group, the effect is expected to be less pronounced compared to the ortho fluorines. This signal is anticipated to appear at a higher field (less positive or more negative ppm value) relative to the F1/F3 signal. It should present as a triplet due to coupling with the two equivalent fluorine atoms at positions 1 and 3.

A summary of the predicted data is presented in the table below. The chemical shift values are estimations and would require experimental verification.

| Position | Multiplicity | Predicted Chemical Shift Range (ppm) |

| F1, F3 | Doublet | More deshielded (lower field) |

| F5 | Triplet | Less deshielded (higher field) |

General Experimental Protocol for ¹⁹F NMR Spectroscopy

The following provides a generalized methodology for acquiring the ¹⁹F NMR spectrum of this compound.

2.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If desired, add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene or hexafluorobenzene) for precise referencing.

2.2. NMR Spectrometer Setup

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) equipped with a fluorine-observe probe.

-

Tune and match the probe for the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

2.3. Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative data is required.

-

Number of Scans: Dependent on the sample concentration, but typically 16 to 128 scans should provide a good signal-to-noise ratio.

-

Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) should be used initially to ensure all fluorine signals are captured.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

2.4. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Analyze the multiplicities and measure the coupling constants (in Hz).

Visualization of Spin-Spin Coupling

The following diagram illustrates the expected coupling relationships between the fluorine atoms in this compound.

Caption: Predicted ¹⁹F NMR coupling in this compound.

Disclaimer: The information provided in this document regarding the ¹⁹F NMR chemical shifts of this compound is based on theoretical predictions due to the lack of available experimental data. These predictions are intended for informational purposes and should be confirmed by experimental measurement.

A Technical Guide to the Spectroscopic Analysis of 1,3,5-Trifluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,3,5-Trifluoro-2-nitrobenzene (CAS No. 315-14-0) using infrared (IR) spectroscopy and mass spectrometry (MS). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the precise characterization of this compound is critical for quality control and developmental research.[1][2] This document outlines the expected spectroscopic data, detailed experimental protocols, and interpretation of the spectral features.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption bands corresponding to its aromatic, nitro, and fluoro substituents.

Predicted IR Absorption Data

The vibrational modes of this compound are predicted based on the characteristic frequencies of its constituent functional groups. The key expected absorptions are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3100–3000 | Aromatic C-H Stretch | Weak to Medium |

| 1625–1590 | Aromatic C=C Stretch | Medium |

| ~1550 | Asymmetric NO₂ Stretch | Strong |

| 1500–1400 | Aromatic C=C Stretch | Medium to Strong |

| ~1350 | Symmetric NO₂ Stretch | Strong |

| 1300–1000 | C-F Stretch | Strong |

| 900–675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

Interpretation of the IR Spectrum

The IR spectrum of this compound is distinguished by several key features:

-

Nitro Group (NO₂): The most prominent peaks are associated with the nitro group, which displays a strong asymmetric stretching vibration around 1550 cm⁻¹ and a strong symmetric stretching vibration near 1350 cm⁻¹.[3] The presence of this distinct pair of intense bands is a clear indicator of a nitro compound.[3]

-

Carbon-Fluorine (C-F) Bonds: Strong absorption bands are expected in the 1300–1000 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the fluoroaromatic system.[4]

-

Aromatic Ring: The presence of the benzene ring is confirmed by several signals. Weak to medium C-H stretching bands appear above 3000 cm⁻¹.[5][6] Carbon-carbon stretching vibrations within the aromatic ring typically result in a series of absorptions in the 1625–1400 cm⁻¹ range.[7][8]

-

Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 900–675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.[5][8]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which serves as a molecular fingerprint. The molecular formula of this compound is C₆H₂F₃NO₂, corresponding to a molecular weight of approximately 177.08 g/mol .[9][10]

Predicted Mass Spectrometry Fragmentation Data

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) at m/z 177, followed by characteristic fragmentation pathways.

| m/z Value | Ion Fragment | Description |

| 177 | [C₆H₂F₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [C₆H₂F₃O]⁺ | Loss of NO (M - 30) |

| 131 | [C₆H₂F₃]⁺ | Loss of NO₂ (M - 46) |

| 112 | [C₆H₂F₂]⁺ | Loss of F from [C₆H₂F₃]⁺ |

| 82 | [C₅H₂F]⁺ | Loss of CF from [C₆H₂F₂]⁺ |

Interpretation of the Mass Spectrum

The fragmentation of nitroaromatic compounds is well-documented and typically involves cleavages related to the nitro group.[11][12][13]

-

Molecular Ion Peak: A distinct molecular ion peak is expected at an m/z of 177.

-

Primary Fragmentation: The most significant fragmentation pathway for nitroaromatics is often the loss of the NO₂ group (a loss of 46 mass units) to yield a highly stable aryl cation.[12] For this molecule, this would result in a prominent peak at m/z 131, corresponding to the [C₆H₂F₃]⁺ ion.

-

Secondary Fragmentations: Another common fragmentation is the loss of a neutral NO molecule (a loss of 30 mass units), leading to a fragment ion at m/z 147 ([C₆H₂F₃O]⁺). Further fragmentation of the trifluorophenyl cation (m/z 131) may occur through the loss of a fluorine atom or other rearrangements.

Below is a diagram illustrating the predicted primary fragmentation pathways.

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Methodologies

The following sections detail standardized protocols for the spectroscopic analysis of this compound.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed their diagnostic checks. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. A typical analysis involves co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. Set the ion source to EI mode, with a standard electron energy of 70 eV.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this is typically done via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, m/z 40–300, to ensure detection of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. Compare the obtained spectrum with library data if available.

The general workflow for these analytical techniques is illustrated below.

Caption: General experimental workflow for IR and MS analysis.

Conclusion

The combination of IR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound. IR analysis confirms the presence of the key nitro, fluoro, and aromatic functional groups, while MS establishes the molecular weight and provides structural confirmation through a predictable fragmentation pattern. These well-established analytical techniques are indispensable for ensuring the identity and purity of this important chemical intermediate in research and industrial applications.

References

- 1. This compound CAS 315-14-0, Medicine Grade Chemical at Best Price [nbinnochem.com]

- 2. CAS 315-14-0: this compound | CymitQuimica [cymitquimica.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. ijsr.net [ijsr.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. This compound | CAS 315-14-0 [matrix-fine-chemicals.com]

- 10. 315-14-0|this compound|BLD Pharm [bldpharm.com]

- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 1,3,5-Trifluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety protocols and handling procedures for 1,3,5-Trifluoro-2-nitrobenzene (CAS No. 315-14-0). It is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment. This guide covers the toxicological and physicochemical properties, exposure controls, and emergency procedures associated with this compound.

Section 1: Chemical and Physical Properties

This compound is a fluorinated aromatic compound.[1] Its unique substitution pattern, with three fluorine atoms and a nitro group on the benzene ring, influences its reactivity and physical characteristics.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 315-14-0 | [2][3] |

| Molecular Formula | C₆H₂F₃NO₂ | [1][2] |

| Molecular Weight | 177.08 g/mol | [1] |

| Appearance | Pale yellow solid or colorless to light yellow liquid | [2] |

| Odor | Distinct | [2] |

| Melting Point | 3.5 °C (lit.) | [3] |

| Boiling Point | 182 - 185 °C (lit.) | [3] |

| Density | 1.514 - 1.56 g/cm³ at 25 °C | [2][3] |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in organic solvents.[2] |

Section 2: Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for this compound is not uniformly available, data from related trifluoronitrobenzene isomers and nitroaromatic compounds indicate significant health hazards. Nitrobenzene itself is highly toxic by ingestion, inhalation, and skin absorption.[4] The primary health effect of nitrobenzene is methemoglobinemia, which impairs the oxygen-carrying capacity of the blood.[4][5] Chronic exposure has been associated with similar symptoms.[5] The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B).[5]

Based on data for the closely related isomer 1,2,4-Trifluoro-5-nitrobenzene and other similar compounds, the following GHS classifications should be considered as a precautionary measure.[6][7]

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 2, 3, or 4 | H310/H311/H312: Fatal, Toxic, or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | H372/H373: Causes damage to organs through prolonged or repeated exposure |

Section 3: Experimental Protocols and Safe Handling

Adherence to stringent safety protocols is mandatory when handling this compound. A thorough risk assessment must be conducted before commencing any experimental work.[11]

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final line of defense against chemical exposure.[12]

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Chemical splash goggles or face shield | OSHA 29 CFR 1910.133 or EN 166 |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be suitable for incidental contact but not for prolonged immersion. | Consult manufacturer's compatibility data.[13] |

| Body | Lab coat, chemical-resistant apron, or coveralls. | --- |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is required if working outside a fume hood or if there is a risk of exceeding exposure limits.[13] | OSHA 29 CFR 1910.134 or EN 149 |

| Feet | Closed-toe shoes, preferably safety footwear.[13] | --- |

Engineering Controls

Engineering controls are the primary means of minimizing exposure.

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.[11][14]

-

Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8][15]

General Handling Procedures

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes.[16][17]

-

Hygiene: Wash hands and face thoroughly after handling.[18][19] Do not eat, drink, or smoke in the laboratory.[9][17]

-

Dispensing: When dispensing, use spark-proof tools and ensure all equipment is electrically grounded to prevent static discharge.[16]

-

Waste Disposal: Dispose of contents and containers to an approved waste disposal plant.[8][18] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[9][20]

References

- 1. Buy this compound | 315-14-0 [smolecule.com]

- 2. 1 3 5-Trifluoro-2-nitrobenzene CAS:315-14-0 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. This compound | 315-14-0 [chemicalbook.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. gov.uk [gov.uk]

- 6. 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. benchchem.com [benchchem.com]

- 12. youthfilter.com [youthfilter.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

1,3,5-Trifluoro-2-nitrobenzene: A Comprehensive Material Safety Data Sheet for Researchers

This technical guide provides an in-depth analysis of the material safety data for 1,3,5-Trifluoro-2-nitrobenzene (CAS No. 315-14-0), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development who handle this compound. It outlines the known hazards, safe handling procedures, and emergency responses to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a pale yellow solid with a distinct odor.[1] It is insoluble in water but soluble in organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₃NO₂ | [1][2] |

| Molecular Weight | 177.08 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 3.5 °C (literature) | [3] |

| Boiling Point | 182-185 °C (literature) | [3] |

| Density | 1.514 g/mL at 25 °C (literature) | [3] |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 |

Signal Word: Warning

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

Introduction: The Electronic Landscape of Substituted Benzenes

An In-depth Technical Guide on the Electronic Effects of Fluorine and Nitro Groups in C₆H₂F₃NO₂ Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic properties of trifluoronitrobenzene (C₆H₂F₃NO₂) isomers. It explores the interplay of the strongly electron-withdrawing nitro group and the multifaceted fluorine atoms, offering insights into the resulting molecular characteristics that are crucial for applications in medicinal chemistry and materials science.

The chemical reactivity and physical properties of an aromatic ring are profoundly influenced by its substituents. In the case of trifluoronitrobenzene isomers, the benzene core is functionalized with three fluorine atoms and one nitro group, both of which are strongly electron-withdrawing. However, the precise nature of their electronic influence is a nuanced interplay of inductive and resonance effects, dictated by their relative positions on the ring.

-

Nitro Group (NO₂): This group is a powerful deactivator of the benzene ring towards electrophilic aromatic substitution. It exerts a strong electron-withdrawing inductive effect (-I) and a potent electron-withdrawing resonance effect (-M or -R).[1][2][3] This combination significantly reduces the electron density of the aromatic system, making it less nucleophilic.[2] The nitro group typically directs incoming electrophiles to the meta position.[3]

-

Fluorine (F): As the most electronegative element, fluorine exhibits a strong -I effect, pulling electron density away from the ring through the sigma bond.[4] Conversely, due to its lone pairs, it can donate electron density back into the π-system via a resonance effect (+M or +R).[2][4] While fluorine is generally considered a deactivator due to the dominance of its inductive effect, its resonance effect directs incoming electrophiles to the ortho and para positions.[4][5]

The combination of these four substituents on a benzene ring leads to a complex electronic environment, with the specific isomerism of C₆H₂F₃NO₂ playing a critical role in the molecule's overall properties.

Isomers of Trifluoronitrobenzene

Several isomers of C₆H₂F₃NO₂ exist, each with a unique substitution pattern and, consequently, distinct electronic and physical properties. The table below lists some of the common isomers and their available physical data.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 2,4,6-Trifluoronitrobenzene | 315-14-0 | C₆H₂F₃NO₂ | 177.08 | 182-185 | 3.5 | 1.514 |

| 2,4,5-Trifluoronitrobenzene | 2105-61-5 | C₆H₂F₃NO₂ | 177.08 | 194-195 | -11 | 1.544 |

| 3,4,5-Trifluoronitrobenzene | 66684-58-0 | C₆H₂F₃NO₂ | 177.08 | Not Available | Not Available | 1.517 |

| 2,3,4-Trifluoronitrobenzene | 771-69-7 | C₆H₂F₃NO₂ | 177.08 | 92 (at 20 mmHg) | Not Available | 1.541 |

Data sourced from Sigma-Aldrich[6][7] and ChemicalBook[8].

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified using various parameters, most notably Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, relates the reaction rates (k) or equilibrium constants (K) of substituted aromatic compounds to a reference compound (k₀ or K₀).[1] The substituent constant (σ) is specific to the substituent and its position, while the reaction constant (ρ) is characteristic of the reaction type.[1]

| Substituent | σ (meta) | σ (para) |

| -NO₂ | +0.710 | +0.778 |

| -F | +0.337 | +0.062 |

Data sourced from Wikipedia's compilation of Hammett constants.[1]

The positive values for both substituents indicate they are electron-withdrawing. The nitro group has a significantly larger positive value, highlighting its stronger withdrawing effect compared to fluorine. The σₚ value for the nitro group is larger than its σₘ value, consistent with its ability to withdraw electrons via both induction and resonance from the para position. For fluorine, the σₘ value is more positive than σₚ, which reflects the counteracting +R effect at the para position.

Experimental Protocols

Detailed experimental work is essential to characterize the electronic properties of C₆H₂F₃NO₂ isomers. Below are outlines of key experimental methodologies.

Synthesis of a C₆H₂F₃NO₂ Isomer (Example: 3,4,5-Trifluoronitrobenzene)

This protocol is based on the synthesis described for 3,4,5-Trifluoronitrobenzene.[8][9]

Objective: To synthesize 3,4,5-Trifluoronitrobenzene from 2,3,4-trifluoro-6-nitroaniline.

Procedure:

-

A solution of tert-butyl nitrite (340 mL) in N,N-dimethylformamide (DMF, 150 mL) is prepared.

-

This solution is added slowly to a stirred solution of 6-nitro-2,3,4-trifluoroaniline (500 g) in DMF (1 L).

-

The reaction is conducted at a temperature of 45-75 °C for 3 hours under an argon atmosphere.

-

Stirring is continued for an additional hour at the same temperature.

-

The reaction mixture is then treated with a 20% aqueous hydrochloric acid solution (2 L) under cooling.

-

The final product, 3,4,5-trifluoronitrobenzene, is isolated as a yellow liquid via steam distillation.

-

Product purity can be assessed using Gas Chromatography (GC).

Determination of Hammett Constants via pKa Measurement

One common method to determine Hammett constants is by measuring the acid dissociation constants (Ka or pKa) of a series of substituted benzoic acids.[10]

Objective: To experimentally determine the σ value for a substituent.

Procedure:

-

Prepare a solution of a substituted benzoic acid (e.g., a trifluoronitro-substituted benzoic acid) of known concentration in a suitable solvent mixture (e.g., 70:30 ethanol-water).

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH in the same solvent system).

-

Record the pH at regular intervals of titrant addition.

-

Determine the equivalence point of the titration. The pH at the half-equivalence point is equal to the pKa of the acid.[10]

-

Using the Hammett equation in the form pK₀ - pKₐ = σρ, and knowing the pKa of unsubstituted benzoic acid (pK₀) and the reaction constant (ρ=1 for the dissociation of benzoic acids in water), the substituent constant σ can be calculated.

Spectroscopic Characterization using ¹⁹F NMR

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[11][12]

Objective: To obtain the ¹⁹F NMR spectrum of a C₆H₂F₃NO₂ isomer to understand the chemical environment of each fluorine atom.

Procedure:

-

Dissolve a pure sample of the C₆H₂F₃NO₂ isomer in a suitable deuterated solvent (e.g., CDCl₃).

-

Use a standard NMR reference compound for ¹⁹F NMR, such as trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[13]

-

Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analyze the resulting spectrum for:

-

Chemical Shifts (δ): The position of each signal indicates the electronic environment of the fluorine nucleus. Increased electron-withdrawing character in the vicinity of a fluorine atom generally leads to a downfield shift.

-

Integration: The area under each peak is proportional to the number of fluorine atoms it represents.

-

Coupling Constants (J): The splitting pattern of each signal reveals information about through-bond interactions with neighboring ¹H or other ¹⁹F nuclei.[14]

-

Visualizing Electronic Effects and Workflows

Graphviz diagrams can be used to illustrate the conceptual relationships of electronic effects and experimental workflows.

Caption: Interplay of Inductive and Resonance Effects in C₆H₂F₃NO₂.

Caption: Workflow for Synthesis and Characterization of C₆H₂F₃NO₂.

Conclusion

The electronic character of trifluoronitrobenzene is dominated by the strong electron-withdrawing nature of both the fluorine and nitro substituents. The cumulative -I effects of three fluorine atoms and a nitro group, supplemented by the -R effect of the nitro group, render the aromatic ring highly electron-deficient. This pronounced deactivation has significant implications for the molecule's reactivity, particularly in the context of nucleophilic aromatic substitution, where such electron-deficient rings are highly reactive. The precise positioning of the substituents in different isomers fine-tunes the electronic distribution, leading to variations in physical properties and reactivity that can be exploited in rational drug design and the development of advanced materials. Further experimental investigation into each isomer is crucial for a complete understanding of their structure-property relationships.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. reddit.com [reddit.com]

- 6. 2,4,5-Trifluoronitrobenzene 99 2105-61-5 [sigmaaldrich.com]

- 7. 2,4,6-Trifluoronitrobenzene 98 315-14-0 [sigmaaldrich.com]

- 8. 3,4,5-Trifluoronitrobenzene | 66684-58-0 [chemicalbook.com]

- 9. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. web.viu.ca [web.viu.ca]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 13. youtube.com [youtube.com]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Reactivity of the Aromatic Ring in 1,3,5-Trifluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 1,3,5-Trifluoro-2-nitrobenzene stands out as a valuable building block due to the pronounced electrophilicity of its aromatic ring. The cumulative electron-withdrawing effects of the three fluorine atoms and the nitro group create a highly electron-deficient π-system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide will delve into the core principles governing the reactivity of this molecule, providing insights into its synthetic utility.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂F₃NO₂ | |

| Molecular Weight | 177.08 g/mol | |

| Appearance | Pale yellow solid or liquid | |

| Melting Point | 3.5 °C (lit.) | |

| Boiling Point | 182-185 °C (lit.) | |

| Density | 1.514 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.477 (lit.) | |

| ¹H NMR | Spectral data available | [1] |

| ¹³C NMR | Spectral data available | |

| ¹⁹F NMR | Spectral data available | [2] |

| Mass Spectrometry | Spectral data available | [1] |

| IR Spectroscopy | Spectral data available | [1] |

Reactivity of the Aromatic Ring

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group and the fluorine atoms significantly activates the aromatic ring towards attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group and the remaining fluorine atoms. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Due to the substitution pattern, nucleophilic attack can potentially occur at the C1, C3, or C5 positions. The nitro group at the C2 position will strongly activate the adjacent C1 and C3 positions for nucleophilic attack. The fluorine at the C5 position is also activated, though to a lesser extent. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

dot

Quantitative Reactivity Data

A comprehensive search of the scientific literature did not yield specific quantitative kinetic data (e.g., rate constants, activation energies) for the reaction of this compound with various nucleophiles. However, based on studies of analogous compounds such as 1-fluoro-2,4-dinitrobenzene and other polyfluoronitrobenzenes, it can be inferred that this compound is a highly reactive substrate for SNAr.[3][4] The presence of multiple electron-withdrawing groups is expected to lead to significantly faster reaction rates compared to monofluoro or mononitrobenzene derivatives.

To provide a framework for understanding the relative reactivity, Table 2 presents a qualitative comparison based on the principles of SNAr and data from related compounds.

Table 2: Predicted Relative Reactivity of this compound with Various Nucleophiles

| Nucleophile Type | Example | Predicted Reactivity | Rationale |

| Amines | Piperidine, Aniline | High | Nitrogen nucleophiles are generally effective in SNAr reactions. |

| Alkoxides | Sodium methoxide | High | Strong nucleophiles that readily displace fluoride ions. |

| Thiolates | Sodium thiophenoxide | Very High | Soft, highly polarizable nucleophiles that are particularly reactive in SNAr. |

| Azides | Sodium azide | High | A good nucleophile for introducing the azide functionality. |

| Carbanions | Malonate esters | Moderate to High | The reactivity will depend on the stability and steric bulk of the carbanion. |

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following protocols for analogous compounds can be adapted by researchers. It is crucial to optimize reaction conditions such as temperature, solvent, and reaction time for each specific transformation.

General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Piperidine)

This protocol is adapted from procedures for the reaction of other fluoronitrobenzenes with amines.[5]

Materials:

-

This compound

-

Piperidine (or other amine nucleophile)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

dot

General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol is based on general procedures for the synthesis of alkoxy-substituted nitroaromatics.

Materials:

-

This compound

-

Sodium methoxide (or other sodium alkoxide)

-

Anhydrous methanol (or corresponding alcohol)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The strong electron-withdrawing effects of the nitro and fluoro groups facilitate the displacement of fluoride ions by a wide range of nucleophiles. While specific quantitative reactivity data for this compound remains to be extensively documented, its reactivity profile can be reliably predicted based on the well-established principles of SNAr and the behavior of analogous compounds. The experimental protocols provided in this guide, adapted from related systems, offer a solid foundation for researchers to explore the synthetic utility of this valuable building block in the development of novel chemical entities. Further quantitative studies on the reactivity of this compound would be a valuable contribution to the field of physical organic chemistry and synthetic methodology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3,5-Trifluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 1,3,5-trifluoro-2-nitrobenzene, an important intermediate in the preparation of various organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. The protocol is based on the electrophilic nitration of 1,3,5-trifluorobenzene.